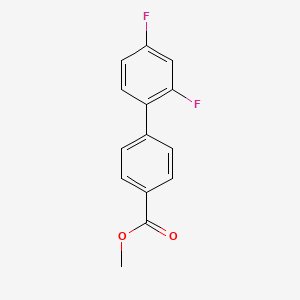

Methyl 4-(2,4-difluorophenyl)benzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(2,4-difluorophenyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O2/c1-18-14(17)10-4-2-9(3-5-10)12-7-6-11(15)8-13(12)16/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXKIBABMVWKPEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 4 2,4 Difluorophenyl Benzoate

Esterification Reactions for Benzoate (B1203000) Moiety Formation

The formation of the methyl ester group is a critical step in the synthesis of the target molecule. This is typically achieved by the esterification of the corresponding carboxylic acid, 4-(2,4-difluorophenyl)benzoic acid.

Acid-catalyzed esterification, particularly the Fischer-Speier esterification, is a widely employed and cost-effective method for converting carboxylic acids to esters. masterorganicchemistry.comchemguide.co.uk This equilibrium-driven reaction involves the treatment of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. masterorganicchemistry.comtcu.edu

In the context of synthesizing Methyl 4-(2,4-difluorophenyl)benzoate, 4-(2,4-difluorophenyl)benzoic acid would be reacted with methanol (B129727) in the presence of a catalyst such as concentrated sulfuric acid or hydrogen chloride. chemguide.co.ukuomustansiriyah.edu.iq To drive the equilibrium towards the product, a large excess of the alcohol (methanol) is often used, or water is removed as it is formed. masterorganicchemistry.comtcu.edu The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack from the alcohol. uomustansiriyah.edu.iq

A general procedure for a similar acid-catalyzed esterification of benzoic acid is provided below:

| Reactants | Reagents | Conditions |

| Benzoic acid, Methanol | Concentrated Sulfuric Acid | Reflux for 1 hour |

This table is illustrative of a general Fischer esterification process and the conditions would be adapted for 4-(2,4-difluorophenyl)benzoic acid.

Microwave-assisted esterification under sealed-vessel conditions has also been shown to be an efficient method for the esterification of substituted benzoic acids, potentially offering a faster and more efficient route to the desired product. researchgate.net

While acid-catalyzed esterification is common, other methods can also be employed for the formation of the benzoate moiety. These can be particularly useful if the substrate is sensitive to strong acidic conditions. One such alternative involves the conversion of the carboxylic acid to a more reactive acyl halide, such as an acyl chloride, followed by reaction with the alcohol. For example, 4-(2,4-difluorophenyl)benzoic acid could be treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form 4-(2,4-difluorophenyl)benzoyl chloride. This acyl chloride can then readily react with methanol, often in the presence of a non-nucleophilic base like pyridine, to yield this compound.

Carbon-Carbon Bond Formation Strategies for the Difluorophenyl Group

The formation of the carbon-carbon bond between the two phenyl rings is a pivotal step in constructing the biaryl scaffold of this compound.

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds between sp²-hybridized carbon atoms, making it highly suitable for the synthesis of biaryl compounds. pku.edu.cnnih.gov This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (like a boronic acid or its ester) with an organic halide or triflate in the presence of a base. pku.edu.cnnih.gov

To synthesize the backbone of this compound, one could envision two primary Suzuki-Miyaura coupling strategies:

Coupling of a benzoate derivative with a difluorophenylboronic acid: In this approach, a pre-functionalized benzoate, such as Methyl 4-bromobenzoate, would be coupled with (2,4-difluorophenyl)boronic acid.

Coupling of a difluorobenzene derivative with a boronic acid substituted benzoate: Alternatively, a difluorobenzene derivative, for instance, 1-bromo-2,4-difluorobenzene, could be coupled with (4-(methoxycarbonyl)phenyl)boronic acid.

A representative example of a Suzuki-Miyaura coupling to form a biphenyl (B1667301) carboxylic acid is the reaction of 4-bromobenzoic acid with phenylboronic acid. pku.edu.cn This reaction can be carried out under mild conditions using a ligand-free Pd/C catalyst in an ethanol-water solvent system at room temperature. pku.edu.cn

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent |

| 4-bromobenzoic acid | phenylboronic acid | Pd/C | K₂CO₃ | Ethanol/Water |

This table illustrates a relevant Suzuki-Miyaura coupling. For the synthesis of the target molecule, Methyl 4-bromobenzoate and (2,4-difluorophenyl)boronic acid would be used.

The choice of catalyst, ligand, base, and solvent is crucial for the success of the Suzuki-Miyaura coupling and is often optimized for specific substrates. rsc.org

Direct arylation has emerged as an increasingly attractive alternative to traditional cross-coupling reactions as it avoids the pre-functionalization of one of the aromatic rings with an organometallic reagent. researchgate.netrsc.org This method involves the direct C-H bond activation of an arene and its subsequent coupling with an aryl halide. researchgate.netscience.gov

In the context of this compound synthesis, a potential direct arylation pathway could involve the palladium-catalyzed reaction of methyl benzoate with 1-bromo-2,4-difluorobenzene. This approach would directly form the desired biaryl linkage. Significant progress has been made in developing catalyst systems that enable the direct arylation of simple arenes with aryl chlorides, bromides, and iodides in high yields. rsc.org

Multi-Step Synthetic Pathways

The synthesis of this compound is often best accomplished through a multi-step sequence that combines the formation of the biaryl core with the subsequent or prior establishment of the ester functionality. A common and logical pathway would involve an initial Suzuki-Miyaura coupling followed by an esterification reaction.

A plausible multi-step synthesis is outlined below:

Step 1: Suzuki-Miyaura Coupling

The synthesis would commence with the palladium-catalyzed Suzuki-Miyaura coupling of 4-bromobenzoic acid with (2,4-difluorophenyl)boronic acid. This reaction would yield 4-(2,4-difluorophenyl)benzoic acid.

Step 2: Fischer Esterification

An alternative multi-step sequence could involve the esterification of 4-bromobenzoic acid to Methyl 4-bromobenzoate first, followed by a Suzuki-Miyaura coupling with (2,4-difluorophenyl)boronic acid. The choice between these two sequences may depend on the relative reactivity and ease of purification of the intermediates.

Optimization of Reaction Conditions for Yield and Selectivity in the Synthesis of this compound

The synthesis of this compound, a biaryl compound of significant interest in various chemical fields, is often achieved through a palladium-catalyzed cross-coupling reaction, most notably the Suzuki-Miyaura coupling. The efficiency of this synthetic route is highly dependent on the careful optimization of several reaction parameters to maximize the yield of the desired product while minimizing the formation of impurities. This section details the systematic investigation into the optimization of reaction conditions for the synthesis of this compound from methyl 4-bromobenzoate and 2,4-difluorophenylboronic acid.

The primary factors influencing the yield and selectivity of the Suzuki-Miyaura coupling include the choice of palladium catalyst and ligand, the type and concentration of the base, the solvent system, and the reaction temperature and duration.

Influence of Catalyst and Ligand

The selection of an appropriate palladium catalyst and associated ligand is paramount for a successful Suzuki-Miyaura coupling. A variety of palladium sources and phosphine-based ligands were screened to identify the most effective combination for the coupling of methyl 4-bromobenzoate with 2,4-difluorophenylboronic acid. The results of this screening are summarized in Table 1.

Table 1: Effect of Catalyst and Ligand on the Yield of this compound Reaction Conditions: Methyl 4-bromobenzoate (1.0 mmol), 2,4-difluorophenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), Toluene (5 mL), 100 °C, 12 h.

| Entry | Palladium Source (mol%) | Ligand (mol%) | Yield (%) |

|---|---|---|---|

| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | 78 |

| 2 | Pd₂(dba)₃ (1) | PPh₃ (4) | 82 |

| 3 | PdCl₂(PPh₃)₂ (2) | - | 85 |

| 4 | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | 88 |

| 5 | Pd(OAc)₂ (2) | XPhos (2) | 95 |

From the data, it is evident that the use of bulky and electron-rich phosphine ligands significantly enhances the reaction yield. While traditional ligands like triphenylphosphine (PPh₃) provided good yields, the use of more advanced biaryl phosphine ligands, such as XPhos and SPhos, resulted in superior outcomes. Specifically, the combination of palladium acetate (Pd(OAc)₂) with XPhos afforded the highest yield of 95%, indicating its high efficiency in promoting the catalytic cycle of the cross-coupling reaction.

Effect of the Base

The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura coupling by activating the boronic acid. A range of inorganic and organic bases were evaluated for their efficacy in the synthesis of this compound, with the results presented in Table 2.

Table 2: Evaluation of Different Bases for the Synthesis of this compound Reaction Conditions: Methyl 4-bromobenzoate (1.0 mmol), 2,4-difluorophenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), XPhos (2 mol%), Toluene (5 mL), 100 °C, 12 h.

| Entry | Base (2.0 equiv) | Yield (%) |

|---|---|---|

| 1 | K₂CO₃ | 95 |

| 2 | Na₂CO₃ | 91 |

| 3 | Cs₂CO₃ | 93 |

| 4 | K₃PO₄ | 89 |

| 5 | Et₃N | 65 |

The results indicate that inorganic bases are generally more effective than organic bases for this transformation. Potassium carbonate (K₂CO₃) was identified as the optimal base, providing a 95% yield. While other inorganic bases like sodium carbonate (Na₂CO₃) and cesium carbonate (Cs₂CO₃) also gave high yields, K₂CO₃ offered the best performance under these conditions. The weaker performance of organic bases such as triethylamine (Et₃N) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) suggests that a certain level of basicity and the nature of the cation are important for efficient reaction progress.

Impact of the Solvent

The choice of solvent can significantly influence the solubility of the reactants and the stability and activity of the catalyst, thereby affecting the reaction rate and yield. Several common solvents for Suzuki-Miyaura couplings were screened, and the findings are displayed in Table 3.

Table 3: Influence of Solvent on the Yield of this compound Reaction Conditions: Methyl 4-bromobenzoate (1.0 mmol), 2,4-difluorophenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), XPhos (2 mol%), K₂CO₃ (2.0 mmol), 100 °C, 12 h.

| Entry | Solvent | Yield (%) |

|---|---|---|

| 1 | Toluene | 95 |

| 2 | Dioxane | 92 |

| 3 | THF | 85 |

| 4 | DMF | 88 |

Among the solvents tested, toluene proved to be the most effective, affording a 95% yield. Dioxane also demonstrated good performance. The lower yields observed in more polar aprotic solvents like DMF and acetonitrile, and in THF, may be attributed to issues with catalyst stability or reactant solubility at the reaction temperature.

Optimization of Temperature and Reaction Time

To further refine the reaction conditions, the effect of temperature and reaction time was investigated using the optimized catalyst, base, and solvent system. The progress of the reaction at different temperatures was monitored over time, as shown in Table 4.

Table 4: Effect of Temperature and Time on the Synthesis of this compound Reaction Conditions: Methyl 4-bromobenzoate (1.0 mmol), 2,4-difluorophenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), XPhos (2 mol%), K₂CO₃ (2.0 mmol), Toluene (5 mL).

| Entry | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| 1 | 80 | 12 | 85 |

| 2 | 80 | 24 | 90 |

| 3 | 100 | 6 | 92 |

| 4 | 100 | 12 | 95 |

| 5 | 110 | 6 | 96 |

The data indicates that the reaction proceeds more efficiently at higher temperatures. At 100 °C, a high yield of 95% was achieved within 12 hours. Increasing the temperature to 110 °C (the boiling point of toluene) led to a slightly higher yield of 96% in a shorter time of 6 hours, with no further improvement observed with longer reaction times. This suggests that the reaction reaches completion within 6 hours at this temperature.

Advanced Spectroscopic Characterization of Methyl 4 2,4 Difluorophenyl Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural assignment of Methyl 4-(2,4-difluorophenyl)benzoate can be achieved.

Proton NMR (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the methyl protons and the aromatic protons on both phenyl rings. The protons on the benzoate (B1203000) ring are typically found in a more downfield region compared to the difluorophenyl ring due to the electron-withdrawing effect of the ester group. libretexts.org The methyl protons of the ester group (-COOCH₃) are expected to appear as a sharp singlet, typically in the range of 3.8-4.0 ppm. rsc.org

The aromatic region will be complex. The protons on the benzoate ring (H-2', H-3', H-5', H-6') will show AA'BB' splitting patterns, appearing as two doublets around 7.5-8.2 ppm. rsc.org The protons on the 2,4-difluorophenyl ring (H-3, H-5, H-6) will exhibit more complex splitting due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. Aromatic protons are highly deshielded and typically appear in the 6.5-8.5 ppm range. libretexts.org

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| -OCH₃ | 3.9 | Singlet (s) | N/A |

| H-3 | 7.0 - 7.2 | Triplet of doublets (td) | J_H-F ≈ 8-9, J_H-H ≈ 2-3 |

| H-5 | 7.1 - 7.3 | Doublet of doublets (dd) | J_H-H ≈ 8-9, J_H-F ≈ 5-6 |

| H-6 | 7.4 - 7.6 | Triplet of doublets (td) | J_H-H ≈ 8-9, J_H-F ≈ 6-7 |

| H-3', H-5' | 7.6 - 7.8 | Doublet (d) | J_H-H ≈ 8-9 |

Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon (C=O) of the ester is the most deshielded, typically appearing around 165-167 ppm. rsc.org The methyl carbon (-OCH₃) is expected in the 51-53 ppm range. rsc.org

The aromatic carbons will show a wide range of chemical shifts. Carbons bonded to fluorine will exhibit large C-F coupling constants. The quaternary carbons (C-1, C-4, C-1', C-4') and the fluorine-substituted carbons (C-2, C-4) will have distinct signals. The carbon atoms of the benzoate ring are influenced by the ester group, while those on the other ring are primarily affected by the fluorine atoms. chemicalbook.comchemicalbook.com

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling |

|---|---|---|

| -OCH₃ | 52 - 53 | N/A |

| C-1 | 125 - 127 | Doublet |

| C-2 | 160 - 162 | Doublet (large J_CF) |

| C-3 | 104 - 106 | Doublet |

| C-4 | 162 - 164 | Doublet (large J_CF) |

| C-5 | 112 - 114 | Doublet |

| C-6 | 131 - 133 | Singlet |

| C-1' | 128 - 130 | N/A |

| C-2', C-6' | 130 - 132 | N/A |

| C-3', C-5' | 129 - 131 | N/A |

| C-4' | 145 - 147 | N/A |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Assignment

To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would show correlations between adjacent protons on the same aromatic ring, for example, between H-5 and H-6 on the difluorophenyl ring, and between H-2'/H-6' and H-3'/H-5' on the benzoate ring.

HMQC (Heteronuclear Multiple Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C, one-bond correlations). libretexts.org It would definitively link each proton signal to the carbon it is attached to, for instance, the methyl proton singlet to the -OCH₃ carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away (²J_CH, ³J_CH). libretexts.org It is crucial for connecting the different fragments of the molecule. Key HMBC correlations for structural confirmation would include:

Correlation from the methyl protons (-OCH₃) to the carbonyl carbon (C=O).

Correlations from the benzoate protons (H-2'/H-6') to the carbonyl carbon (C=O) and the quaternary carbon C-4'.

Correlations from the difluorophenyl protons (e.g., H-6) to the carbons of the benzoate ring (e.g., C-4'), confirming the connectivity of the two rings. rsc.org

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

For this compound, the most prominent feature in the IR spectrum would be the strong absorption from the carbonyl (C=O) stretch of the ester group, expected in the region of 1720-1740 cm⁻¹. Other key vibrations include:

C-O Stretching: Two distinct C-O stretching bands are expected for the ester: one for the C(=O)-O bond and another for the O-CH₃ bond, typically found between 1100-1300 cm⁻¹.

Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region correspond to the stretching vibrations within the two aromatic rings.

C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while the aliphatic C-H stretch of the methyl group is found just below 3000 cm⁻¹.

C-F Stretching: Strong absorptions corresponding to the carbon-fluorine bonds are expected in the 1100-1250 cm⁻¹ range.

Raman spectroscopy would complement the IR data, often showing strong signals for the symmetric vibrations of the aromatic rings.

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| C=O (Ester) | Stretch | 1720 - 1740 |

| C-O (Ester) | Stretch | 1100 - 1300 |

| C-F | Stretch | 1100 - 1250 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Aromatic C-H | Stretch | 3000 - 3100 |

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Pattern Analysis

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. In electron ionization (EI) mode, this compound (molar mass: 250.21 g/mol ) would produce a molecular ion peak [M]⁺ at m/z 250.

The fragmentation is dictated by the stability of the resulting ions. pharmacy180.com Key fragmentation pathways for esters and biaryl compounds include: libretexts.orgchemguide.co.uk

Loss of the methoxy (B1213986) radical (•OCH₃): This is a very common fragmentation for methyl esters, leading to a stable acylium ion. pharmacy180.com [C₁₃H₇F₂O₂]⁺ → [C₁₂H₇F₂O]⁺ + •OCH₃ (m/z 219)

Loss of the methoxycarbonyl group (•COOCH₃): Cleavage of the bond between the two aromatic rings can occur. [C₁₃H₇F₂O₂]⁺ → [C₁₂H₇F₂]⁺ + •COOCH₃ (m/z 191)

Loss of carbon monoxide (CO): The acylium ion (m/z 219) can further lose a molecule of CO. [C₁₂H₇F₂O]⁺ → [C₁₁H₇F₂]⁺ + CO (m/z 191)

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Formula |

|---|---|---|

| 250 | Molecular Ion [M]⁺ | [C₁₃H₈F₂O₂]⁺ |

| 219 | [M - OCH₃]⁺ (Acylium ion) | [C₁₂H₇F₂O]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily involving π electrons in conjugated systems. libretexts.org this compound contains two aromatic rings and a carbonyl group, which act as chromophores.

The spectrum is expected to show strong absorptions in the UV region due to π → π* transitions within the aromatic systems. cutm.ac.in The presence of the conjugated system extending across the benzoate moiety (phenyl ring and carbonyl group) will be a primary contributor to the absorption profile. The interaction between the two phenyl rings may also influence the electronic transitions. The presence of electron-donating lone pairs on the oxygen atoms allows for n → π* transitions, although these are typically much weaker in intensity than π → π* transitions. cutm.ac.inupenn.edu Substituents on the phenyl rings, such as the fluorine atoms, can cause shifts in the absorption maxima (λ_max). researchgate.net

Structural Elucidation and Conformational Analysis of Methyl 4 2,4 Difluorophenyl Benzoate

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides a wealth of information about the molecule's structure and its interactions with neighboring molecules in the crystal lattice.

Determination of Crystal System and Space Group

The initial step in a single crystal X-ray diffraction study is the determination of the unit cell parameters (a, b, c, α, β, γ) and the crystal system (e.g., monoclinic, orthorhombic, triclinic). The crystal system describes the symmetry of the unit cell. Following this, the space group is identified, which provides detailed information about the symmetry elements present within the crystal lattice. For instance, a related compound, methyl 2-[4-(trifluoromethyl)phenylsulfanyl]benzoate, crystallizes in the monoclinic system with the space group P21/c. nih.gov Another example, methyl 4-methylbenzoate, also crystallizes in a monoclinic system, but with the space group P2/c. researchgate.net The specific crystal system and space group for Methyl 4-(2,4-difluorophenyl)benzoate would need to be determined experimentally.

Analysis of Bond Lengths and Bond Angles

Once the crystal structure is solved, precise measurements of bond lengths and bond angles can be obtained. These parameters are crucial for understanding the bonding within the molecule. For example, in the ester group, the C=O double bond is expected to be shorter than the C-O single bond. In a similar structure, methyl 4-methylbenzoate, the C-O bond lengths in the ester group range from 1.251(2) to 1.273(2) Å. researchgate.net The bond angles around the sp2 hybridized carbon atoms of the benzene (B151609) rings would be approximately 120°. Any significant deviations from standard values can indicate electronic effects or steric strain within the molecule.

Table 1: Hypothetical Bond Lengths for this compound

| Bond | Expected Length (Å) |

| C-C (Aryl) | 1.38 - 1.40 |

| C-F | 1.33 - 1.36 |

| C-O (Ester) | 1.33 - 1.36 |

| C=O (Ester) | 1.20 - 1.23 |

| O-CH3 | 1.43 - 1.45 |

Table 2: Hypothetical Bond Angles for this compound

| Angle | Expected Angle (°) |

| C-C-C (Aryl) | 118 - 122 |

| C-C-F | 118 - 121 |

| O-C=O (Ester) | 123 - 126 |

| C-O-C (Ester) | 115 - 118 |

| C-C-O (Ester) | 110 - 112 |

Examination of Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, Van der Waals Forces, Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions in a crystal. It maps the electron distribution of a molecule within the crystal, allowing for the identification of close contacts between neighboring molecules. The analysis can generate 2D fingerprint plots that provide a quantitative summary of the different types of intermolecular contacts. For example, a Hirshfeld analysis of 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole revealed that H···H (48.7%), H···C/C···H (22.2%), and Cl···H/H···Cl (8.8%) interactions were the most significant contributors to the crystal packing. nih.gov A similar analysis for the title compound would reveal the relative importance of different non-covalent interactions.

Conformational Landscape in Solution and Gas Phase

The conformation of a molecule can differ in the solution and gas phases compared to the solid state due to the absence of crystal packing forces. In the gas phase, the molecule will adopt its lowest energy conformation, determined by intramolecular forces. In solution, the solvent can influence the conformational equilibrium. Computational methods, such as density functional theory (DFT), are often employed to model the conformational landscape and predict the relative energies of different conformers. For a molecule like this compound, the main conformational flexibility would arise from rotation around the C-C bond connecting the two phenyl rings and the C-C and C-O bonds of the ester group.

Isomerism and Rotational Barriers

This compound does not exhibit stereoisomerism. However, it does possess rotational isomers, or conformers, due to the barrier to rotation around single bonds. The most significant rotational barrier is expected to be around the C-C bond connecting the two aromatic rings. The presence of the ortho-fluorine atom on one of the rings would create steric hindrance, leading to a notable energy barrier for rotation. The magnitude of this barrier can be investigated using dynamic Nuclear Magnetic Resonance (NMR) spectroscopy or calculated using computational methods. For comparison, the rotational barrier for the much simpler methyl benzoate (B1203000) has been studied, with a predicted free-energy barrier of around 5.3 kcal/mol. missouri.edu The rotational barrier for the title compound would likely be higher due to the increased steric bulk of the 2,4-difluorophenyl group.

Computational and Theoretical Investigations of Methyl 4 2,4 Difluorophenyl Benzoate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases.

Geometry optimization is a fundamental DFT calculation that determines the lowest energy arrangement of atoms in a molecule. The process involves finding the coordinates of the nuclei for which the forces on all nuclei are zero, corresponding to a minimum on the potential energy surface. For Methyl 4-(2,4-difluorophenyl)benzoate, DFT calculations can predict bond lengths, bond angles, and dihedral angles.

Table 1: Illustrative Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-C (phenyl) | ~1.39 Å |

| C-F | ~1.35 Å | |

| C=O | ~1.21 Å | |

| C-O (ester) | ~1.36 Å | |

| O-CH3 | ~1.44 Å | |

| Bond Angle | C-C-C (phenyl) | ~120° |

| F-C-C | ~118° | |

| O=C-O | ~125° |

Note: The values presented in this table are illustrative and represent typical bond lengths and angles for similar organic molecules as determined by DFT calculations. Actual values may vary depending on the level of theory and basis set used.

DFT calculations are also employed to predict various spectroscopic properties.

NMR Spectroscopy: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts can aid in the interpretation of experimental spectra. nih.gov The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. nih.gov

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies correspond to the peaks observed in an infrared (IR) spectrum.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima in a UV-Vis spectrum.

Table 2: Illustrative Predicted Spectroscopic Data for this compound

| Spectrum | Parameter | Predicted Value | Assignment |

|---|---|---|---|

| ¹H-NMR | Chemical Shift (δ) | 7.0-8.2 ppm | Aromatic Protons |

| Chemical Shift (δ) | ~3.9 ppm | Methyl Protons (-OCH₃) | |

| ¹³C-NMR | Chemical Shift (δ) | 110-170 ppm | Aromatic and Carbonyl Carbons |

| Chemical Shift (δ) | ~52 ppm | Methyl Carbon (-OCH₃) | |

| IR | Vibrational Frequency (ν) | ~1720 cm⁻¹ | C=O Stretch (Ester) |

| Vibrational Frequency (ν) | ~1250 cm⁻¹ | C-O Stretch (Ester) | |

| Vibrational Frequency (ν) | ~1100-1200 cm⁻¹ | C-F Stretch |

Note: The values in this table are illustrative and represent typical spectroscopic parameters for a molecule with these functional groups as predicted by DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. researchgate.net In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive electrostatic potential (typically colored blue) are prone to nucleophilic attack. researchgate.net

For this compound, the MEP map would likely show:

Negative Potential: Around the oxygen atoms of the carbonyl group, indicating a region of high electron density and a likely site for electrophilic attack.

Positive Potential: Around the hydrogen atoms of the methyl group and the phenyl rings, indicating regions of lower electron density.

Table 3: Predicted Reactive Sites from MEP Analysis of this compound

| Type of Attack | Predicted Reactive Site | Color on MEP Map |

|---|---|---|

| Electrophilic | Carbonyl Oxygen Atoms | Red/Yellow |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity, stability, and electronic properties. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates lower stability and higher reactivity.

Table 4: Illustrative FMO Analysis Data for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.5 |

Note: These energy values are illustrative and representative of what might be expected for a molecule of this type from DFT calculations.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions among bonds in a molecule. wikipedia.org It provides a localized picture of the electronic structure, which is closer to the classical Lewis structure representation. wisc.edu NBO analysis can reveal information about charge transfer, hyperconjugation, and delocalization of electron density from occupied Lewis-type (donor) NBOs to unoccupied non-Lewis-type (acceptor) NBOs. wisc.edu The stabilization energy (E(2)) associated with these interactions is a measure of the strength of the delocalization.

Table 5: Illustrative NBO Analysis of Donor-Acceptor Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(O) on Carbonyl | π*(C-C) in Phenyl Ring | High |

| π(C-C) in Phenyl Ring | π*(C=O) | Moderate |

Note: This table presents hypothetical donor-acceptor interactions and their stabilization energies to illustrate the type of information obtained from an NBO analysis.

Fukui Function Analysis for Electrophilic and Nucleophilic Sites

The Fukui function is a local reactivity descriptor derived from DFT that helps to identify the most reactive sites in a molecule. researchgate.netymerdigital.com It quantifies the change in electron density at a particular point in the molecule when an electron is added or removed. There are three types of Fukui functions:

f+ (for nucleophilic attack): Indicates the sites most susceptible to attack by a nucleophile.

f- (for electrophilic attack): Indicates the sites most susceptible to attack by an electrophile.

f0 (for radical attack): Indicates the sites most susceptible to attack by a radical.

By calculating the condensed Fukui functions for each atom, one can predict the most likely sites for chemical reactions. researchgate.net

Table 6: Illustrative Condensed Fukui Function Values for Selected Atoms in this compound

| Atom | f+ | f- | f0 | Predicted Reactivity |

|---|---|---|---|---|

| Carbonyl Carbon | High | Low | Moderate | Prone to Nucleophilic Attack |

| Carbonyl Oxygen | Low | High | Moderate | Prone to Electrophilic Attack |

Note: The values in this table are illustrative examples of how Fukui functions can be used to predict the reactivity of different atomic sites.

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a computational chemistry method used to visualize and understand weak, non-covalent interactions within and between molecules. These interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, are fundamental to molecular conformation, crystal packing, and biological activity. The NCI method is based on the electron density and its derivatives, providing a three-dimensional representation of these interactions.

For a molecule like this compound, NCI analysis would be instrumental in understanding the interplay of forces that dictate its three-dimensional structure and how it interacts with its environment. The presence of fluorine atoms, a phenyl-phenyl linkage, and an ester group suggests a complex landscape of non-covalent interactions.

Key Areas of Investigation for this compound would include:

Intramolecular Interactions: Analysis of interactions between the two phenyl rings and between the ester group and the adjacent phenyl ring. The dihedral angle between the two aromatic rings is a critical parameter influenced by a balance of steric repulsion between ortho-hydrogens and π-π stacking interactions. The fluorine substituents would also introduce specific electrostatic interactions.

Intermolecular Interactions: In a crystalline or aggregated state, NCI analysis can reveal the forces governing molecular packing. This includes C-H···O, C-H···F, and π-π stacking interactions, which stabilize the crystal lattice.

Role of Fluorine: The highly electronegative fluorine atoms can participate in halogen bonding and influence the electrostatic potential of the molecule, thereby directing intermolecular interactions.

Computational studies on other fluorinated biphenyl (B1667301) compounds have utilized NCI analysis to elucidate the nature of intramolecular and intermolecular forces. acs.org For instance, research on biphenyl itself has used NCI to reconcile long-standing questions about the forces driving its twisted conformation. researchgate.net

Illustrative Data for NCI Analysis of a Substituted Biphenyl:

The following table represents typical data that might be generated from an NCI analysis, indicating the type and strength of interactions. The sign of the second eigenvalue (λ₂) of the electron density Hessian and the value of sign(λ₂)ρ are used to characterize the interactions.

| Interaction Type | sign(λ₂)ρ (a.u.) | Color in NCI Plot | Description |

| Hydrogen Bonding | Negative (large magnitude) | Blue | Strong, attractive interaction |

| Van der Waals | Negative (small magnitude) | Green | Weak, attractive interaction |

| Steric Repulsion | Positive | Red | Repulsive interaction |

This table is representative and not based on experimental data for this compound.

Theoretical Studies of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for applications in optoelectronics, including frequency conversion and optical switching. Theoretical calculations, particularly using Density Functional Theory (DFT), are a powerful tool for predicting the NLO properties of new molecules. Key parameters calculated include the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β).

Molecules with significant NLO properties often possess a donor-π-acceptor (D-π-A) structure, which facilitates intramolecular charge transfer. While this compound does not have a classic strong donor-acceptor architecture, the presence of the electron-withdrawing fluorine atoms and the ester group, coupled with the conjugated biphenyl system, suggests it could exhibit NLO properties.

Computational Approach:

Studies on other benzoate (B1203000) esters and biphenyl derivatives have shown that substitution patterns can significantly influence NLO properties. researchgate.net The introduction of fluorine atoms can enhance these properties by increasing the molecular polarity and influencing the electronic transitions.

Representative Theoretical NLO Data for a Biphenyl Ester Derivative:

This table provides an example of the kind of data that would be generated in a theoretical study of NLO properties.

| Parameter | Calculated Value | Units |

| Dipole Moment (μ) | 3.5 | Debye |

| Mean Polarizability (α) | 25 x 10⁻²⁴ | esu |

| First Hyperpolarizability (β) | 15 x 10⁻³⁰ | esu |

This table contains illustrative values and does not represent measured data for this compound.

Thermodynamic Calculations for Reaction Energetics

Thermodynamic calculations are essential for understanding the feasibility and energy profile of chemical reactions. For this compound, two key reactions are of interest: its synthesis and its potential reactions. A likely synthetic route is the Suzuki-Miyaura cross-coupling reaction between a boronic acid and an aryl halide, followed by esterification.

Suzuki-Miyaura Coupling:

The synthesis of the biphenyl core of this compound could involve the palladium-catalyzed coupling of 2,4-difluorophenylboronic acid with methyl 4-bromobenzoate. nih.govmdpi.com Computational studies can be used to investigate the reaction mechanism, including the energies of intermediates and transition states for the oxidative addition, transmetalation, and reductive elimination steps. This provides insights into the reaction kinetics and helps in optimizing reaction conditions.

Esterification:

The final step in the synthesis would likely be a Fischer esterification of 4-(2,4-difluorophenyl)benzoic acid with methanol (B129727). iajpr.commasterorganicchemistry.com Thermodynamic calculations can determine the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of this reaction, indicating its spontaneity and equilibrium position.

Example of Calculated Thermodynamic Data for an Esterification Reaction:

The following table illustrates the type of thermodynamic data that can be calculated for a reaction like the esterification of a substituted benzoic acid.

| Thermodynamic Parameter | Calculated Value | Units |

| Enthalpy of Reaction (ΔH) | -5.0 | kcal/mol |

| Entropy of Reaction (ΔS) | -15.0 | cal/mol·K |

| Gibbs Free Energy of Reaction (ΔG) | -0.5 | kcal/mol |

These values are representative and not specific to the synthesis of this compound.

Reactivity and Reaction Mechanisms Involving Methyl 4 2,4 Difluorophenyl Benzoate

Investigation of Reaction Pathways and Transition States

The reaction pathways of Methyl 4-(2,4-difluorophenyl)benzoate are primarily dictated by its constituent functional groups: the ester, the benzoate (B1203000) aromatic ring, and the difluorophenyl aromatic ring. Key reactions include nucleophilic attack at the ester carbonyl, nucleophilic aromatic substitution (SNAr) on the electron-deficient difluorophenyl ring, and electrophilic substitution on the benzoate ring.

Computational chemistry, employing methods such as Density Functional Theory (DFT), is a powerful tool for elucidating the intricate details of these reaction pathways. nih.gov Such studies allow for the mapping of potential energy surfaces, identifying transition states, and calculating activation energies, which provides a deeper understanding of reaction feasibility and kinetics. methodist.educardiff.ac.uk

Similarly, for a nucleophilic aromatic substitution reaction on the 2,4-difluorophenyl ring, quantum chemical analysis can model the formation of the Meisenheimer complex, a resonance-stabilized anionic intermediate. mdpi.com The stability of this complex, which is significantly influenced by the electron-withdrawing fluorine atoms, and the energy of the transition states leading to and from it, are critical in determining the reaction's progress. These computational approaches are essential for predicting reaction outcomes and designing optimized synthetic routes. methodist.edu

Nucleophilic and Electrophilic Reactivity Profiles

The electronic characteristics of this compound give it a distinct dual reactivity profile. The two aromatic rings exhibit opposite reactivities towards nucleophilic and electrophilic attack.

Nucleophilic Reactivity:

The 2,4-difluorophenyl ring is highly susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org This heightened reactivity is due to the presence of two strongly electron-withdrawing fluorine atoms. These atoms activate the ring towards attack by nucleophiles by stabilizing the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. masterorganicchemistry.comlibretexts.org The reaction proceeds via an addition-elimination mechanism. libretexts.org

Key features of the SNAr reactivity of the difluorophenyl moiety include:

Activation: Electron-withdrawing groups, like fluorine, are essential for the SNAr mechanism to proceed. libretexts.org

Leaving Group: Fluorine, despite being a weak leaving group in SN2 reactions, is an excellent leaving group in SNAr. Its high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and facilitating the initial, rate-determining nucleophilic attack. libretexts.org

Regioselectivity: Nucleophilic attack typically occurs at the positions ortho and para to the activating fluorine groups. In the case of the 2,4-difluorophenyl ring, substitution is expected to be favored at the C4 position (para to the C1-aryl bond and the fluorine at C2) and the C2 position (ortho to the C1-aryl bond and the fluorine at C4).

Electrophilic Reactivity:

Conversely, the compound shows low reactivity towards electrophiles.

Benzoate Ring: The methyl ester group is an electron-withdrawing group that deactivates the benzoate ring towards electrophilic aromatic substitution. Any forced reaction would likely direct the incoming electrophile to the meta position relative to the ester.

Difluorophenyl Ring: The two fluorine atoms are strongly deactivating, making this ring extremely resistant to attack by electrophiles.

This profile makes this compound a useful intermediate where selective nucleophilic substitution can be performed on one ring without affecting the other.

Catalytic Transformations of the Compound

Catalysis plays a crucial role both in the synthesis of this compound and in its subsequent transformations.

Synthesis via Catalytic Cross-Coupling: The formation of the biaryl structure of this compound is typically achieved through palladium-catalyzed cross-coupling reactions. rsc.org A common method is the Suzuki-Miyaura coupling, which involves the reaction of an aryl boronic acid with an aryl halide. nih.gov The synthesis could proceed via two main routes:

Reaction of methyl 4-bromobenzoate with 2,4-difluorophenylboronic acid.

Reaction of 1-bromo-2,4-difluorobenzene with 4-(methoxycarbonyl)phenylboronic acid.

These reactions utilize a palladium(0) catalyst, often generated in situ from a palladium(II) precursor, along with a phosphine ligand and a base. nih.govresearchgate.net The choice of ligand is critical for achieving high yields and preventing side reactions. nih.gov

Catalytic Transformations of the Compound: The ester functional group is amenable to various catalytic transformations. A key reaction is catalytic hydrolysis, which converts the methyl ester to the corresponding carboxylic acid, 4-(2,4-difluorophenyl)benzoic acid. While this can be achieved with simple acid or base catalysis, more sophisticated catalysts, including synthetic esterases or metal-organic frameworks, can perform this transformation under milder conditions. iastate.edu For example, zinc-containing molecularly imprinted nanoparticles have been shown to catalyze the hydrolysis of methyl benzoate at neutral pH. iastate.edu The electronic effect of the difluorophenyl group, being electron-withdrawing, would likely enhance the electrophilicity of the carbonyl carbon, potentially increasing the rate of catalytic hydrolysis compared to unsubstituted methyl benzoate.

Kinetic and Mechanistic Studies

Kinetic studies of reactions involving this compound provide quantitative insight into its reactivity and the underlying mechanisms. The most studied reaction for related aromatic esters is alkaline hydrolysis.

Mechanism of Hydrolysis: The hydrolysis of aromatic esters like this compound under basic conditions typically follows the BAc2 mechanism (Bimolecular, Base-catalyzed, Acyl-oxygen cleavage). nih.gov This two-step mechanism involves:

Nucleophilic Attack: A hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester. This is generally the rate-determining step.

Intermediate Formation: A tetrahedral intermediate is formed.

Leaving Group Departure: The intermediate collapses, expelling the methoxide (B1231860) (-OCH3) leaving group to form the carboxylate anion.

Kinetic Profile: Studies on similar fluorinated esters indicate that the presence of electron-withdrawing fluorine atoms significantly impacts the reaction rate. Fluorine substitution is known to increase the rate of hydrolysis. nih.govscholaris.ca This is because the inductive effect of the fluorine atoms on the 2,4-difluorophenyl ring is transmitted through the aromatic system, increasing the partial positive charge (electrophilicity) on the ester's carbonyl carbon. This makes the carbonyl carbon more susceptible to nucleophilic attack by the hydroxide ion, thus lowering the activation energy of the rate-determining step. nih.gov

Kinetic experiments on the hydrolysis of related substituted benzoates often show a pseudo-first-order rate constant (kobs) that depends on the concentration of the base. researchgate.net In some complex cases, the relationship can be expressed as kobs = ko + k1[OH-], where ko represents a solvent-assisted pathway and k1 represents the base-catalyzed pathway. researchgate.net

Table 1: Illustrative Kinetic Data for Alkaline Hydrolysis of Aromatic Esters

This table presents hypothetical but plausible kinetic data based on established principles for the hydrolysis of methyl benzoate and this compound at 25°C, illustrating the expected rate enhancement due to fluorine substitution.

| Compound | [NaOH] (M) | Observed Rate Constant (kobs, s-1) | Second-Order Rate Constant (k2, M-1s-1) |

| Methyl benzoate | 0.01 | 1.4 x 10-4 | 0.014 |

| 0.05 | 7.0 x 10-4 | 0.014 | |

| 0.10 | 1.4 x 10-3 | 0.014 | |

| This compound | 0.01 | 4.5 x 10-4 | 0.045 |

| 0.05 | 2.25 x 10-3 | 0.045 | |

| 0.10 | 4.5 x 10-3 | 0.045 |

Note: Data for this compound is illustrative, derived from the known rate of methyl benzoate hydrolysis and the expected rate increase from electron-withdrawing substituents as observed in related compounds. nih.gov

Degradation Pathways and Stability Under Various Conditions

The stability of this compound is dependent on environmental conditions such as temperature, pH, and exposure to light.

Thermal Degradation: Aromatic esters generally exhibit high thermal stability. mdpi.com Thermal degradation typically requires high temperatures, often initiating with the cleavage of the ester linkage. researchgate.net For many aromatic polyesters, significant decomposition begins at temperatures above 350-450°C, with major weight loss occurring above 500°C. researchgate.net The primary degradation pathway for this compound under pyrolysis conditions would likely involve the homolytic cleavage of the C-O bond of the ester, leading to the formation of various smaller aromatic and radical species.

Hydrolytic Stability: The compound is susceptible to hydrolysis, particularly under acidic or basic conditions.

Base-Catalyzed Hydrolysis: As discussed, the compound readily hydrolyzes in the presence of bases like sodium hydroxide to form 4-(2,4-difluorophenyl)benzoate and methanol (B129727). Due to the electron-withdrawing nature of the difluorophenyl group, it is expected to be less hydrolytically stable than methyl benzoate itself. nih.gov

Acid-Catalyzed Hydrolysis: In acidic conditions, the reaction is reversible and typically slower than base-catalyzed hydrolysis. The mechanism involves protonation of the carbonyl oxygen, followed by attack by water.

Neutral Conditions: At neutral pH, hydrolysis is very slow but can be catalyzed by enzymes like esterases. nih.gov

Photodegradation: Fluorinated aromatic compounds can undergo degradation upon exposure to ultraviolet (UV) light. researchgate.net The high energy of UV photons can induce cleavage of the carbon-fluorine or carbon-carbon bonds. Potential photodegradation pathways for this compound in aqueous environments include: nih.govnih.gov

Defluorination: Reductive cleavage of the C-F bonds to produce fluoride ions and less fluorinated aromatic species. This is a common degradation pathway for many fluorinated pollutants. nih.gov

Hydroxylation: Attack by photochemically generated hydroxyl radicals (•OH) on one of the aromatic rings, leading to the formation of hydroxylated derivatives. acs.org

Ring Cleavage: More extensive irradiation can lead to the cleavage of the aromatic rings, ultimately resulting in the formation of smaller aliphatic acids and mineralization to CO2 and water. researchgate.net

The stability of the C-F bond suggests that significant energy is required for degradation, but these pathways are important considerations for the environmental fate of the compound. nih.gov

Advanced Derivatization Strategies for Methyl 4 2,4 Difluorophenyl Benzoate

Ester Hydrolysis and Transesterification Reactions

The ester linkage is a primary site for derivatization, beginning with its cleavage through hydrolysis or conversion via transesterification.

Ester Hydrolysis Hydrolysis of Methyl 4-(2,4-difluorophenyl)benzoate cleaves the ester bond to yield the corresponding carboxylic acid, 4-(2,4-difluorophenyl)benzoic acid, and methanol (B129727). This transformation can be achieved under acidic or basic conditions. libretexts.org

Acid-Catalyzed Hydrolysis : This reaction is the reverse of Fischer esterification. libretexts.org It is typically performed by heating the ester in the presence of a large excess of water and a strong acid catalyst. libretexts.org The process is reversible and may not proceed to completion. libretexts.org The mechanism involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by water. libretexts.org

Base-Promoted Hydrolysis (Saponification) : Treating the ester with a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), results in an irreversible reaction that goes to completion. libretexts.orgmasterorganicchemistry.com This process, known as saponification, yields an alcohol and the salt of the carboxylic acid (a carboxylate). masterorganicchemistry.com The mechanism begins with the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. libretexts.orgmasterorganicchemistry.com The resulting tetrahedral intermediate then expels the methoxide (B1231860) ion (⁻OCH₃), forming the carboxylic acid, which is immediately deprotonated by the strong base to form the carboxylate salt. masterorganicchemistry.com An acidic workup is required to protonate the carboxylate and isolate the neutral carboxylic acid. masterorganicchemistry.com Studies on sterically hindered methyl benzoates have shown that quantitative saponification can be achieved in minutes at high temperatures (200–300 °C) using a dilute KOH solution. psu.edu

Transesterification Transesterification is a process that converts one ester into another by reaction with an alcohol in the presence of an acid or base catalyst. For this compound, reacting it with a different alcohol (R'-OH) would replace the methyl group with a new alkyl or aryl group (R'), forming a new 4-(2,4-difluorophenyl)benzoate ester. This method is valuable for creating a library of ester derivatives with varied properties.

| Reaction Type | Reagents & Conditions | Product(s) | Key Characteristics |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | Excess H₂O, Strong Acid Catalyst (e.g., H₂SO₄), Heat | 4-(2,4-difluorophenyl)benzoic Acid + Methanol | Reversible reaction. libretexts.org |

| Base-Promoted Hydrolysis (Saponification) | Aqueous Base (e.g., NaOH, KOH), Heat; followed by Acid Workup | 4-(2,4-difluorophenyl)benzoic Acid + Methanol | Irreversible and proceeds to completion. libretexts.orgmasterorganicchemistry.com |

| Transesterification | Alcohol (R'-OH), Acid or Base Catalyst, Heat | 4-(2,4-difluorophenyl)benzoate Ester (new R' group) + Methanol | Exchanges the ester's alkyl group. |

Modification of Aromatic Rings (e.g., Halogenation, Nitration)

The two aromatic rings of this compound are susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups. The position of substitution is directed by the existing substituents on each ring.

On the Benzoate (B1203000) Ring : The ester group (-COOCH₃) is an electron-withdrawing group and a meta-director. Therefore, electrophilic attack on this ring will primarily occur at the positions meta to the ester linkage (C3' and C5').

On the Difluorophenyl Ring : The fluorine atoms are deactivating yet ortho, para-directing. The combined effect of two fluorine atoms at positions 2 and 4 will direct incoming electrophiles to the remaining open positions, primarily position 5.

Nitration Nitration introduces a nitro group (-NO₂) onto an aromatic ring. This is typically achieved using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). mnstate.eduaiinmr.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly reactive nitronium ion (NO₂⁺), which is the active electrophile. aiinmr.comyoutube.com The reaction is highly exothermic and must be performed at low temperatures (e.g., in an ice bath) to prevent over-reaction and the formation of byproducts. youtube.comumkc.edu For this compound, nitration would be expected to yield a mixture of products, with substitution occurring at the meta position of the benzoate ring and potentially at the C5 position of the difluorophenyl ring.

Halogenation Halogenation involves the substitution of a hydrogen atom with a halogen (e.g., chlorine or bromine). This reaction typically requires a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) for chlorination or iron(III) bromide (FeBr₃) for bromination. libretexts.org The catalyst polarizes the halogen molecule, generating a strong electrophile that attacks the aromatic ring. libretexts.org

Ring Substitution : In the absence of UV light, halogenation occurs on the aromatic rings at room temperature. libretexts.org The directing effects described above would apply, leading to halogen substitution at the meta-position of the benzoate ring and the C5 position of the difluorophenyl ring.

Side-Chain Substitution : If the reaction is performed on a related molecule containing an alkyl group (like a methyl group) and conducted in the presence of UV light, substitution occurs on the alkyl side chain instead of the ring. libretexts.org

| Reaction | Reagents & Conditions | Target Ring | Expected Major Product Position |

|---|---|---|---|

| Nitration | Conc. HNO₃, Conc. H₂SO₄, 0-10°C | Benzoate Ring | meta- to the ester group |

| Nitration | Conc. HNO₃, Conc. H₂SO₄, 0-10°C | Difluorophenyl Ring | Position 5 (ortho- to one F, para- to the other) |

| Bromination | Br₂, FeBr₃, Room Temperature | Benzoate Ring | meta- to the ester group |

| Chlorination | Cl₂, FeCl₃, Room Temperature | Benzoate Ring | meta- to the ester group |

Functional Group Transformations of the Ester Moiety

Beyond hydrolysis, the methyl ester group can be converted into other important functional groups through various reduction and substitution reactions.

Reduction to an Aldehyde : Esters can be partially reduced to aldehydes using specific reducing agents under controlled conditions. Diisobutylaluminium hydride (DIBAL-H) is commonly used for this transformation. libretexts.org The reaction is typically carried out at a very low temperature (e.g., -78 °C) to prevent the over-reduction of the resulting aldehyde to an alcohol. libretexts.org

Reduction to a Primary Alcohol : The ester can be fully reduced to a primary alcohol, [4-(2,4-difluorophenyl)phenyl]methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction effectively cleaves the carbonyl C-O bond and reduces the carbonyl group.

Reaction with Grignard Reagents : Treatment of the ester with two or more equivalents of a Grignard reagent (R-MgX) results in the formation of a tertiary alcohol. The first equivalent adds to the carbonyl to form a ketone intermediate, which then immediately reacts with a second equivalent of the Grignard reagent to produce the tertiary alcohol after an acidic workup. libretexts.org

Aminolysis to form an Amide : The ester can be converted to an amide by heating it with ammonia (B1221849) or a primary/secondary amine. This reaction, known as aminolysis, involves the nucleophilic substitution of the methoxy (B1213986) group (-OCH₃) by the amine.

| Transformation | Reagents & Conditions | Resulting Functional Group | Product |

|---|---|---|---|

| Partial Reduction | 1) DIBAL-H, -78°C; 2) H₂O | Aldehyde | 4-(2,4-difluorophenyl)benzaldehyde |

| Full Reduction | 1) LiAlH₄, THF; 2) H₃O⁺ | Primary Alcohol | [4-(2,4-difluorophenyl)phenyl]methanol |

| Aminolysis | NH₃ or RNH₂ or R₂NH, Heat | Amide | 4-(2,4-difluorophenyl)benzamide |

| Grignard Reaction | 1) 2 eq. R-MgX, Ether; 2) H₃O⁺ | Tertiary Alcohol | 1-(4-(2,4-difluorophenyl)phenyl)-1,1-dialkyl-methanol |

Derivatization for Enhanced Analytical Detection and Separation (e.g., GC, LC-MS/MS)

For quantitative analysis, derivatization is a crucial step to modify a compound's chemical properties to make it more suitable for a specific analytical technique. youtube.com This can improve volatility for Gas Chromatography (GC) or enhance ionization efficiency for Liquid Chromatography-Mass Spectrometry (LC-MS/MS). sigmaaldrich.comnih.gov

Derivatization for GC Analysis Direct analysis of this compound by GC is possible, but analyzing its hydrolyzed form, 4-(2,4-difluorophenyl)benzoic acid, requires derivatization. Carboxylic acids are polar and have low volatility, making them unsuitable for direct GC analysis. nih.govyoutube.com Derivatization converts the polar carboxyl group into a less polar, more volatile functional group. youtube.com

Esterification : The carboxylic acid can be converted back into an ester, such as a methyl ester, using reagents like boron trifluoride in methanol (BF₃-MeOH). youtube.com This process creates a more volatile derivative with better peak shape. youtube.com

Silylation : This is one of the most common derivatization techniques for GC. sigmaaldrich.com It involves replacing the active hydrogen of the carboxylic acid with a nonpolar trimethylsilyl (B98337) (TMS) group. youtube.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used, often with a catalyst like trimethylchlorosilane (TMCS). sigmaaldrich.com The resulting TMS ester is significantly more volatile and thermally stable. gcms.cz

Derivatization for LC-MS/MS Analysis While the parent ester might be directly analyzable, derivatization can significantly enhance detection sensitivity in LC-MS/MS, which is particularly important for trace-level analysis. nih.gov The goal here is not to increase volatility but to improve ionization efficiency under electrospray ionization (ESI) conditions and to shift the analyte's mass to a region with less background noise. nih.govnih.gov

Derivatizing the Hydrolyzed Acid : After hydrolysis to 4-(2,4-difluorophenyl)benzoic acid, the resulting carboxyl group can be targeted. Reagents like 2-fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS) can be used to derivatize hydroxyl groups, leading to significant signal enhancement in the mass spectrometer. nih.gov Other strategies involve using reagents that introduce a permanently charged or easily ionizable moiety to the molecule.

| Analytical Technique | Derivatization Target | Reaction Type | Common Reagent(s) | Purpose |

|---|---|---|---|---|

| GC-MS | Carboxylic Acid (post-hydrolysis) | Silylation | BSTFA, TMCS | Increase volatility and thermal stability. sigmaaldrich.comgcms.cz |

| GC-MS | Carboxylic Acid (post-hydrolysis) | Esterification | BF₃-Methanol | Increase volatility, reduce peak tailing. youtube.com |

| LC-MS/MS | Carboxylic Acid (post-hydrolysis) | Hydroxyl Group Tagging | FMP-TS, Amplifex™ Reagents | Increase ionization efficiency and detection sensitivity. nih.gov |

| LC-MS/MS | Carboxylic Acid (post-hydrolysis) | Amidation | Benzoyl Chloride Derivatization | Improve chromatographic retention and MS response. umich.edu |

Role and Potential Applications of Methyl 4 2,4 Difluorophenyl Benzoate As a Chemical Building Block

Utilization in the Synthesis of Complex Organic Molecules

The primary role of Methyl 4-(2,4-difluorophenyl)benzoate is as an intermediate in the construction of larger, more intricate molecular architectures. The 2,4-difluorobiphenyl (B1582794) core is a particularly privileged scaffold in drug discovery, meaning it is a structural framework that is frequently found in biologically active compounds.

A prominent example of this scaffold's importance is found in the non-steroidal anti-inflammatory drug (NSAID) Diflunisal, which is 5-(2,4-difluorophenyl)salicylic acid. nih.govgoogle.com Diflunisal itself has been used as a starting point to generate extensive libraries of new chemical entities with a range of biological activities. nih.govresearchgate.net Researchers have modified the functional groups of Diflunisal to produce analogs with anti-tumor and anti-bacterial properties. nih.govnih.gov For instance, by converting the carboxylic acid of Diflunisal into various amides, scientists have developed compounds showing promising activity against human endometrial adenocarcinoma cells. nih.gov While this compound is not Diflunisal, its closely related structure—lacking only the hydroxyl group of the salicylic (B10762653) acid moiety—positions it as a key precursor for a different class of pharmacologically relevant molecules.

The ester functional group in this compound can be readily hydrolyzed to the corresponding carboxylic acid, 4-(2,4-difluorophenyl)benzoic acid, or converted into amides, hydrazides, or other derivatives, providing a versatile handle for synthetic elaboration. This allows chemists to attach various other molecular fragments, building complexity and tuning the molecule's properties for specific targets.

Beyond pharmaceuticals, the 2,4-difluorobiphenyl unit is used in materials science. The parent compound, 2,4-Difluorobiphenyl, has been utilized in the synthesis of iridium(III) complexes that function as orange-red emitters in light-emitting diodes (LEDs). chemicalbook.com This demonstrates the broader utility of this structural motif as a building block for functional materials where electronic properties are paramount.

| Compound Class | Modification from Diflunisal | Observed Biological Activity | Reference |

|---|---|---|---|

| Aza-analogs | Replacement of carboxyl group with hydroxypyridinecarboxylic acid derivatives | Anti-inflammatory and antibacterial (sensitizes bacteria to antibiotics) | nih.gov |

| Amide derivatives | Conversion of carboxyl group to various amides | Anti-tumor activity against human lung cancer and endometrial adenocarcinoma cells | nih.gov |

| Iodinated conjugates | Addition of an iodine atom and conjugation to amino acids | Inhibition of transthyretin (TTR) amyloid fibril formation | researchgate.net |

Studies of Substituent Effects on Chemical Properties and Reactivity

The two fluorine atoms on the phenyl ring are not mere decorations; they fundamentally alter the electronic properties and reactivity of the molecule. Fluorine is the most electronegative element, and its presence on an aromatic ring exerts a powerful electron-withdrawing inductive effect. This effect lowers the electron density of the phenyl ring, influencing its reactivity in electrophilic aromatic substitution reactions and modifying the acidity (pKa) of the corresponding carboxylic acid.

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance a molecule's pharmacological profile. nih.gov The effects can include:

Metabolic Stability: The carbon-fluorine bond is very strong, making it resistant to metabolic cleavage by enzymes in the body. This can increase the half-life of a drug.

Lipophilicity: Fluorine substitution can increase the lipophilicity (oil/fat solubility) of a molecule, which can improve its ability to cross cell membranes and reach its biological target. nih.gov

Binding Affinity: The electron-withdrawing nature of fluorine can alter the charge distribution across the molecule, potentially leading to stronger and more specific interactions with a target protein or enzyme.

Contribution to the Development of New Synthetic Methodologies

The existence and accessibility of specialized building blocks like this compound are intrinsically linked to advances in synthetic organic chemistry. The creation of the core C-C bond between the two aromatic rings in biphenyl (B1667301) compounds has been revolutionized by the advent of palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling reaction is a cornerstone of modern synthesis and is the most likely method for preparing this compound. organic-chemistry.org This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov The synthesis of the title compound would likely proceed via the coupling of a methyl 4-halobenzoate (e.g., methyl 4-bromobenzoate) with 2,4-difluorophenylboronic acid.

The widespread use of this reaction has spurred significant research into improving the catalysts and reaction conditions. nih.gov Efforts have focused on developing highly active catalysts that work under milder conditions, with lower catalyst loadings, and in more environmentally friendly ("greener") solvents like water and ethanol. pku.edu.cnmdpi.com The demand for fluorinated biphenyls, driven by their applications in medicine and materials, has fueled the development of robust catalytic systems capable of handling these specific substrates. mdpi.com Therefore, the synthesis of molecules like this compound not only relies on these advanced methodologies but also serves as a benchmark for their efficacy and contributes to their continued refinement.

Emerging Research Avenues and Future Outlook

Integration with Advanced Materials Science Research

The unique properties imparted by fluorine atoms, such as high thermal stability, low viscosity, and specific electronic characteristics, make fluorinated compounds like Methyl 4-(2,4-difluorophenyl)benzoate highly attractive for materials science applications. Research into fluorinated liquid crystals has shown that the position and number of fluorine substituents can significantly influence the mesomorphic properties of these materials. The introduction of fluorine can alter molecular polarity, intermolecular interactions, and molecular packing, which in turn affects the stability and range of liquid crystal phases.

The integration of this compound into advanced materials is being explored in several areas:

Liquid Crystal Displays (LCDs): Fluorinated liquid crystals are prized for their unique properties, including a broad mesophase range and low viscosity. acs.org The difluorophenyl moiety in this compound can lead to desirable dielectric anisotropy and optical properties, making it a candidate for inclusion in liquid crystal mixtures for display applications.

Organic Electronics: The electron-withdrawing nature of fluorine atoms can modulate the electronic properties of organic molecules. This makes fluorinated benzoates potential building blocks for organic semiconductors, which are used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The precise arrangement of fluorine atoms in this compound can be leveraged to tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is crucial for designing efficient electronic materials.

Polymer Science: Fluorinated polymers are known for their high thermal stability, chemical resistance, and low surface energy. This compound can serve as a monomer or a building block for the synthesis of novel fluorinated polyesters or other polymers with tailored properties for specialized applications, such as advanced coatings and membranes.

The following interactive table summarizes the potential applications of this compound in advanced materials science.

| Application Area | Potential Role of this compound | Desired Properties |

| Liquid Crystal Displays (LCDs) | Component in liquid crystal mixtures | High dielectric anisotropy, low viscosity, broad mesophase range |

| Organic Electronics (OLEDs, OFETs) | Building block for organic semiconductors | Tunable HOMO/LUMO energy levels, high charge carrier mobility |

| Polymer Science | Monomer for specialty polymers | High thermal stability, chemical resistance, low surface energy |

Exploration of Novel Catalytic Transformations

The synthesis of this compound and related fluorinated biaryls often relies on cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent method. However, the exploration of novel catalytic transformations is a key area of research aimed at improving the efficiency, selectivity, and sustainability of these synthetic routes.

Future research in this area is likely to focus on:

Advanced Palladium Catalysis: While palladium catalysts are widely used, there is ongoing research to develop more active and robust catalyst systems. This includes the design of new phosphine ligands that can enhance the efficiency of the cross-coupling of fluorinated arylboronic acids with methyl 4-halobenzoates.

Nickel-Catalyzed Cross-Coupling: Nickel catalysis is emerging as a more sustainable and cost-effective alternative to palladium catalysis. nih.govresearchgate.net Research is underway to develop nickel-based catalytic systems for the synthesis of difluorophenyl benzoates, which could offer different reactivity and selectivity profiles compared to palladium. nih.govresearchgate.net

Solid Acid Catalysis for Esterification: The final step in the synthesis of this compound is typically an esterification reaction. The use of solid acid catalysts, such as zirconium-based catalysts, offers a greener alternative to traditional liquid acid catalysts, as they can be easily recovered and reused.

Late-Stage Fluorination: A significant challenge in the synthesis of complex fluorinated molecules is the introduction of fluorine atoms at a late stage in the synthetic sequence. acs.orgnih.govacs.org The development of novel catalytic methods for late-stage C-H fluorination could provide more direct and efficient routes to compounds like this compound. acs.orgnih.govacs.org

The table below outlines some of the catalytic transformations being explored for the synthesis of fluorinated benzoates.

| Catalytic Transformation | Catalyst System | Advantages |

| Advanced Suzuki-Miyaura Coupling | Palladium with novel phosphine ligands | High efficiency and functional group tolerance |

| Nickel-Catalyzed Cross-Coupling | Nickel complexes with various ligands | Lower cost, sustainability, alternative reactivity |

| Solid Acid Esterification | Zirconium-based solid acids | Reusability, reduced waste, environmentally friendly |

| Late-Stage C-H Fluorination | Transition metal catalysts | Increased synthetic efficiency, access to novel compounds |

Advanced Spectroscopic and Computational Approaches for Deeper Understanding

A deeper understanding of the structure-property relationships of this compound is crucial for its rational design and application in advanced materials. This is being achieved through a combination of advanced spectroscopic techniques and computational modeling.

Spectroscopic Characterization: A suite of spectroscopic techniques is employed to elucidate the structure and properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR spectroscopy are essential for confirming the molecular structure and providing insights into the electronic environment of the different atoms in the molecule. researchgate.netimist.maresearchgate.netnih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic vibrational modes of the functional groups present in the molecule, such as the carbonyl group of the ester and the C-F bonds. researchgate.netresearchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and fragmentation pattern of the compound, further confirming its identity.

Computational Modeling: Density Functional Theory (DFT) has become a powerful tool for investigating the properties of fluorinated molecules at the atomic level. researchgate.netresearchgate.netnih.gov DFT calculations can be used to:

Predict the optimized molecular geometry and conformational preferences of this compound.

Calculate spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which can be compared with experimental data to validate the computational model. researchgate.netnih.gov

Determine electronic properties, including HOMO and LUMO energy levels, molecular electrostatic potential, and dipole moment, which are critical for understanding the molecule's behavior in electronic devices and its intermolecular interactions.

The combination of these advanced techniques provides a comprehensive picture of the properties of this compound, enabling researchers to correlate its molecular structure with its macroscopic properties.

Challenges and Opportunities in the Synthesis and Study of Fluorinated Benzoates

The synthesis and study of fluorinated benzoates, including this compound, present both significant challenges and exciting opportunities for chemists.

Challenges: